Chemical Structure and Molecular Properties of 3,3-Dimethylpentan-2-amine: A Comprehensive Technical Guide
Chemical Structure and Molecular Properties of 3,3-Dimethylpentan-2-amine: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
3,3-Dimethylpentan-2-amine (also known as 1,2,2-trimethylbutylamine) is a highly branched, sterically hindered primary aliphatic amine. Characterized by a chiral center at the C2 position and a massive tert-amyl-like bulk at the C3 position, this molecule serves as a critical structural motif in advanced materials science and neuropharmacology. This guide elucidates its physicochemical properties, details a self-validating synthetic protocol, and explores the causality behind its application in allosteric drug design and polyurea xerogel synthesis.
Structural Elucidation & Conformational Dynamics
The molecular architecture of 3,3-dimethylpentan-2-amine (C₇H₁₇N) is defined by a five-carbon pentane backbone. The primary amine is located at the C2 position, while the C3 position is fully substituted with two methyl groups, creating a quaternary carbon center adjacent to the amine[1].
Stereochemistry
The molecule possesses a single stereocenter at C2, giving rise to two distinct enantiomers: (2R)-3,3-dimethylpentan-2-amine and (2S)-3,3-dimethylpentan-2-amine[1]. The spatial arrangement of this chiral center is heavily influenced by the adjacent C3 quaternary carbon.
Steric Hindrance
The defining feature of this molecule is the severe steric bulk surrounding the primary amine. The adjacent 3,3-dimethylpentyl moiety acts as a conformational shield. In synthetic chemistry, this shielding drastically reduces the nucleophilicity of the amine toward bulky electrophiles and prevents unwanted dimerization. In pharmacology, this steric lock restricts the rotational degrees of freedom, forcing the molecule into specific bioactive conformations while simultaneously protecting the amine from rapid enzymatic degradation by monoamine oxidases (MAOs).
Physicochemical Properties & Spectroscopic Profiling
Understanding the quantitative properties of 3,3-dimethylpentan-2-amine is essential for predicting its behavior in biphasic extractions, chromatographic separations, and receptor binding assays. The data below summarizes the key descriptors for both the free base and its commonly utilized hydrochloride salt[1].
Quantitative Data Summary
| Property | Value | Context / Source |
| IUPAC Name | 3,3-dimethylpentan-2-amine | Standard nomenclature[1] |
| CAS Number | 1509892-59-4 (Free Base) | Registry identifier |
| CAS Number (HCl Salt) | 1955553-45-3 | Hydrochloride derivative |
| Molecular Formula | C₇H₁₇N | Free base composition[1] |
| Molecular Weight | 115.22 g/mol | Free base |
| Molecular Weight (HCl Salt) | 151.68 g/mol | Computed by PubChem[1] |
| Exact Mass (HCl Salt) | 151.1127 Da | High-resolution MS target[1] |
| Topological Polar Surface Area | 26.0 Ų | Indicates excellent membrane permeability[1] |
| Rotatable Bonds | 2 | Conformational flexibility[1] |
Mass Spectrometry & Fragmentation Causality
During Electron Ionization (EI) Mass Spectrometry, the fragmentation of aliphatic amines is overwhelmingly dominated by α-cleavage[2]. For 3,3-dimethylpentan-2-amine, the cleavage of the C2–C3 bond is highly favored because it results in the expulsion of a highly stable tert-amyl radical. This leaves behind a stable iminium ion ([CH₃-CH=NH₂]⁺), which manifests as an intense base peak at m/z 44 [2]. The presence of this peak is the primary diagnostic marker for validating the structural integrity of the amine during synthesis.
Experimental Protocol: Synthesis via Reductive Amination
Direct alkylation of ammonia with alkyl halides typically yields an uncontrollable mixture of primary, secondary, and tertiary amines. To achieve high-yield, selective synthesis of 3,3-dimethylpentan-2-amine, reductive amination of the ketone precursor (3,3-dimethylpentan-2-one) is the optimal pathway[3].
Step-by-Step Methodology
-
Imine Condensation (Equilibrium Shift):
-
Action: Dissolve 1.0 equivalent of 3,3-dimethylpentan-2-one[3] in anhydrous methanol. Add 10.0 equivalents of ammonium acetate (NH₄OAc). Stir at room temperature for 2 hours.
-
Causality: The massive molar excess of ammonia drives the thermodynamic equilibrium toward the formation of the primary iminium ion. Crucially, the extreme steric bulk of the tert-amyl group at the α-position inherently suppresses the nucleophilic attack of any newly formed primary amine onto unreacted ketone, naturally preventing the formation of secondary amine byproducts.
-
-
Selective Reduction:
-
Action: Cool the vessel to 0°C. Portion-wise, add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: NaBH₃CN is specifically chosen over stronger reducing agents (like LiAlH₄ or NaBH₄) because it is stable in the mildly acidic conditions (pH ~6) created by the acetate buffer. It selectively reduces the electron-deficient iminium ion without reducing the unreacted ketone precursor.
-
-
Quenching & Basification:
-
Action: Evaporate the methanol under reduced pressure. Resuspend the crude residue in distilled water and slowly add 1M NaOH until the aqueous layer reaches pH > 10.
-
Causality: The reaction produces the amine in its protonated (salt) form. Basification deprotonates the nitrogen, liberating the lipophilic free base into the aqueous medium, making it available for organic extraction.
-
-
Extraction & Isolation:
-
Action: Extract the aqueous phase three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.
-
-
Self-Validating Quality Control (System Check):
-
Action: Analyze the purified isolate via FT-IR and GC-MS.
-
Validation Logic: The protocol is validated as successful if FT-IR shows the complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a primary amine N-H doublet (~3300–3400 cm⁻¹). GC-MS must show a molecular ion peak at m/z 115 and a dominant base peak at m/z 44 (α-cleavage)[2]. If m/z 44 is absent, the reduction has failed.
-
Fig 1. Stepwise reductive amination workflow for synthesizing 3,3-dimethylpentan-2-amine.
Industrial & Pharmacological Applications
The unique steric topology of 3,3-dimethylpentan-2-amine makes it a highly sought-after building block in both materials engineering and drug discovery.
Positive Allosteric Modulators (PAMs) of the M2 Receptor
In neuropharmacology, 3,3-dimethylpentan-2-amine is utilized to synthesize 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides[4]. These advanced compounds function as positive allosteric modulators of the M2 muscarinic acetylcholine receptor (M2R), offering a novel therapeutic pathway for boosting parasympathetic nervous system activity[4].
Mechanistic Causality: The amine is coupled to the carboxylic acid core using standard reagents (HATU/DIPEA)[4]. The resulting amide retains the bulky 3,3-dimethylpentan-2-yl moiety. This highly lipophilic, conformationally locked group acts as an "anchor," fitting precisely into a hydrophobic allosteric pocket on the M2R. Binding at this site induces a conformational change that enhances the receptor's affinity for the endogenous orthosteric ligand, acetylcholine (ACh), without directly activating the receptor itself[4].
Controlled Kinetics in Polyurea Xerogels
In materials science, the synthesis of highly porous polyurea xerogels relies on the reaction between polyisocyanates and aliphatic amines[5].
Mechanistic Causality: Standard primary amines react with isocyanates almost instantaneously, leading to rapid, uncontrolled precipitation. To achieve a uniform sol-gel transition, chemists employ sterically hindered aliphatic amines[5]. The massive steric bulk adjacent to the amine in the 3,3-dimethylpentyl scaffold physically blocks the approach of the isocyanate electrophile, drastically reducing the reaction rate. This kinetic delay allows the polymer network to form homogeneously, yielding xerogels with superior structural integrity and controlled pore diameters[5].
Fig 2. Pharmacological logic of incorporating the sterically hindered amine scaffold in drug design.
References
- Title: (R)
- Title: 3-Methylpentan-2-amine | 35399-81-6 (Reference for Aliphatic Amine MS Fragmentation)
- Title: 3,3-Dimethyl-2-pentanone (Ketone Precursor)
- Source: Google Patents (WO Patent Application)
- Title: Xerogels based on polyurea (WO2009027310A1)
Sources
- 1. (R)-1,2,2-Trimethyl-butylamine hydrochloride | C7H18ClN | CID 86623869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpentan-2-amine | 35399-81-6 | Benchchem [benchchem.com]
- 3. 3,3-Dimethyl-2-pentanone | 20669-04-9 | Benchchem [benchchem.com]
- 4. CA3030204A1 - 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof - Google Patents [patents.google.com]
- 5. WO2009027310A1 - Xerogels based on polyurea - Google Patents [patents.google.com]
